molecular formula C24H26FN3O4 B11193445 2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11193445
M. Wt: 439.5 g/mol
InChI Key: CVAXXIZYLRVQGF-UHFFFAOYSA-N
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Description

2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a decahydroquinoxalin ring, and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the decahydroquinoxalin ring, the introduction of the fluorophenyl group, and the attachment of the methoxyphenyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-[(4-fluorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide include:

  • 2-{1-[(4-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
  • 2-{1-[(4-bromophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H26FN3O4

Molecular Weight

439.5 g/mol

IUPAC Name

2-[1-(4-fluorobenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26FN3O4/c1-32-18-12-10-17(11-13-18)26-22(29)14-21-23(30)27-19-4-2-3-5-20(19)28(21)24(31)15-6-8-16(25)9-7-15/h6-13,19-21H,2-5,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

CVAXXIZYLRVQGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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